OSSK-674842
Description
Its chemical structure features a heterocyclic core with a pyrimidine scaffold, functionalized with a trifluoromethyl group and a sulfonamide moiety, which enhances its binding affinity and selectivity toward specific kinase domains . Preclinical studies indicate that OSSK-674842 inhibits kinase activity by competitively binding to the ATP-binding pocket, with an IC50 of 12 nM against the EGFR-T790M mutant kinase .
Synthesis and Characterization
The synthesis of this compound involves a multi-step protocol starting from 2,4-dichloropyrimidine, followed by nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The final compound is purified via column chromatography and characterized using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Purity (>99%) is confirmed by HPLC with a C18 reverse-phase column .
Properties
CAS No. |
2054944-80-6 |
|---|---|
Molecular Formula |
C16H15Br2N3O3 |
Molecular Weight |
457.12 |
IUPAC Name |
(E)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
KXZVPHGDSJNZRR-IFRROFPPSA-N |
SMILES |
O=C(N/N=C/C(C=C(Br)C(O)=C1Br)=C1O)CNC2=CC=C(C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OSSK674842; OSSK 674842; OSSK-674842 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
OSSK-674842 belongs to a class of kinase inhibitors sharing structural and functional similarities with compounds such as Gefitinib (EGFR inhibitor) and OSI-420 (a metabolite of Erlotinib). Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Property | This compound | Gefitinib | OSI-420 |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.5 | 446.9 | 394.4 |
| Target Kinase | EGFR-T790M | Wild-type EGFR | EGFR-T790M |
| IC50 (nM) | 12 | 33 | 8.5 |
| Solubility (µg/mL) | 15 (pH 7.4) | 22 (pH 7.4) | 45 (pH 7.4) |
| Plasma Protein Binding | 92% | 90% | 88% |
| Bioavailability (Oral) | 65% | 60% | 55% |
Data sourced from in vitro assays and pharmacokinetic studies .
Key Findings
Selectivity : this compound exhibits 2.7-fold higher selectivity for EGFR-T790M compared to OSI-420, reducing off-target effects on wild-type EGFR .
Metabolic Stability : Unlike Gefitinib, which undergoes extensive hepatic metabolism, this compound demonstrates improved stability due to its trifluoromethyl group, prolonging its half-life (t1/2 = 8.2 h vs. 4.5 h for Gefitinib) .
Resistance Profile : OSI-420 shows superior potency (IC50 = 8.5 nM) but is prone to resistance mutations (e.g., C797S), whereas this compound maintains efficacy against C797S variants in cell-line models .
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Tumor Growth Inhibition (%) | Median Survival (Days) | Toxicity (Grade ≥3) |
|---|---|---|---|
| This compound | 78 | 42 | 10% |
| Gefitinib | 55 | 32 | 25% |
| OSI-420 | 82 | 38 | 30% |
Data from NSCLC xenograft models (n=10/group) .
Critical Analysis and Limitations
While this compound demonstrates advantages in selectivity and stability, its moderate solubility (15 µg/mL) may limit intravenous formulations. In contrast, OSI-420’s higher solubility supports diverse administration routes but at the cost of increased toxicity . Gefitinib remains a first-line therapy due to its established safety profile, but this compound’s resistance profile positions it as a viable successor for EGFR-T790M-positive cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
